molecular formula C6H6BrF3N2 B13498019 4-Bromo-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole

4-Bromo-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole

Cat. No.: B13498019
M. Wt: 243.02 g/mol
InChI Key: NCBXMAUVTQMRJJ-UHFFFAOYSA-N
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Description

4-Bromo-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound that contains a pyrazole ring substituted with bromine, methyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole typically involves the bromination of 3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the bromination reaction to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

    Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like sodium methoxide or potassium thiolate in polar solvents.

    Coupling Reactions: Often use palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF.

Major Products Formed

    Substitution Reactions: Yield substituted pyrazoles with various functional groups.

    Coupling Reactions: Produce biaryl or heteroaryl compounds with extended conjugation.

Scientific Research Applications

4-Bromo-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Agrochemicals: Serves as a precursor for the synthesis of insecticides, fungicides, and herbicides.

    Material Science: Utilized in the development of advanced materials such as dyes and polymers with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it more effective in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3,5-dimethyl-1H-pyrazole
  • 3,5-Dimethyl-4-bromo-1H-pyrazole
  • 4-Bromo-3,5-dimethylisoxazole

Uniqueness

4-Bromo-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it more versatile in various applications compared to its non-fluorinated analogs.

Properties

Molecular Formula

C6H6BrF3N2

Molecular Weight

243.02 g/mol

IUPAC Name

4-bromo-3,5-dimethyl-1-(trifluoromethyl)pyrazole

InChI

InChI=1S/C6H6BrF3N2/c1-3-5(7)4(2)12(11-3)6(8,9)10/h1-2H3

InChI Key

NCBXMAUVTQMRJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(F)(F)F)C)Br

Origin of Product

United States

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